(3aS,9bR)-2-benzyl-3,4,5,9b-tetrahydro-1H-benzo[g]isoindole-3a-sulfonyl fluoride
Description
The compound (3aS,9bR)-2-benzyl-3,4,5,9b-tetrahydro-1H-benzo[g]isoindole-3a-sulfonyl fluoride is a bicyclic sulfonyl fluoride derivative with a molecular formula of C₁₉H₂₀FNO₂S and a molecular weight of 345.44 g/mol . Its structure comprises a benzo[g]isoindole core fused with a tetrahydrofuran-like ring system, a benzyl substituent at position 2, and a sulfonyl fluoride group at position 3a. Sulfonyl fluorides are notable for their reactivity as covalent inhibitors, often targeting serine hydrolases in biological systems.
Properties
IUPAC Name |
(3aS,9bR)-2-benzyl-3,4,5,9b-tetrahydro-1H-benzo[g]isoindole-3a-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2S/c20-24(22,23)19-11-10-16-8-4-5-9-17(16)18(19)13-21(14-19)12-15-6-2-1-3-7-15/h1-9,18H,10-14H2/t18-,19+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSDQFUTCNGPNB-RBUKOAKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(CC2C3=CC=CC=C31)CC4=CC=CC=C4)S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2(CN(C[C@H]2C3=CC=CC=C31)CC4=CC=CC=C4)S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,9bR)-2-benzyl-3,4,5,9b-tetrahydro-1H-benzo[g]isoindole-3a-sulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the tetrahydroisoindole ring: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the benzyl group: This step usually involves a benzylation reaction, where a benzyl halide reacts with the intermediate compound.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using more efficient catalysts, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3aS,9bR)-2-benzyl-3,4,5,9b-tetrahydro-1H-benzo[g]isoindole-3a-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamides or other derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cycloaddition Reactions: The tetrahydroisoindole ring can participate in cycloaddition reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and alcohols.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Sulfonamides: Formed through substitution reactions with amines.
Oxidized or Reduced Derivatives: Depending on the specific oxidizing or reducing agents used.
Scientific Research Applications
(3aS,9bR)-2-benzyl-3,4,5,9b-tetrahydro-1H-benzo[g]isoindole-3a-sulfonyl fluoride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3aS,9bR)-2-benzyl-3,4,5,9b-tetrahydro-1H-benzo[g]isoindole-3a-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function, depending on the specific target.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and molecular features of the target compound and related analogs:
Key Observations :
- Core Structure: The target compound’s benzo[g]isoindole core differs from the cyclopenta[c]quinoline framework of G-1 and G-36 and the indolium system of compound 1a . These bicyclic systems influence rigidity, solubility, and bioactivity.
- Functional Groups : The sulfonyl fluoride group in the target compound is highly electrophilic, enabling covalent bond formation with nucleophilic residues (e.g., serine in enzymes). In contrast, G-1 and G-36 feature bromo-benzodioxol and alkyl substituents, which modulate receptor binding .
Spectroscopic and Physicochemical Properties
Notes:
- The target compound’s sulfonyl fluoride group is prone to hydrolysis in aqueous environments, necessitating anhydrous storage.
- Indolium salts like 1a exhibit stability as crystalline solids, which may contrast with the target compound’s handling requirements .
Biological Activity
(3aS,9bR)-2-benzyl-3,4,5,9b-tetrahydro-1H-benzo[g]isoindole-3a-sulfonyl fluoride is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of approximately 345.44 g/mol. The compound features a sulfonyl fluoride functional group which is often associated with biological activity in various chemical contexts.
Research indicates that compounds similar to this compound may exhibit inhibitory effects on certain enzymes and receptors. Specifically, sulfonyl fluorides are known to act as irreversible inhibitors for serine proteases and other enzymes by forming covalent bonds with active site residues.
Anticancer Properties
Several studies have investigated the anticancer potential of related compounds. For instance:
- In vitro studies demonstrated that certain benzoisoindole derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves inducing apoptosis and cell cycle arrest.
- In vivo studies using mouse models have shown that these compounds can reduce tumor growth significantly when administered at specific dosages.
Neuroprotective Effects
Research has also pointed towards neuroprotective properties:
- Compounds with similar structures have been found to exhibit protective effects against oxidative stress in neuronal cells. This suggests potential applications in neurodegenerative diseases such as Alzheimer's.
Case Studies
-
Case Study 1: Anticancer Efficacy
- Objective : To evaluate the anticancer properties of a related benzoisoindole derivative.
- Method : Treatment of MCF-7 cells with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values calculated around 15 µM.
-
Case Study 2: Neuroprotection
- Objective : To assess neuroprotective effects in a model of oxidative stress.
- Method : Pre-treatment of SH-SY5Y neuronal cells with the compound followed by exposure to hydrogen peroxide.
- Results : Pre-treatment resulted in a 40% reduction in cell death compared to controls.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C19H20FNO2S |
| Molecular Weight | 345.44 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| LogP | 4.6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
